7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Beschreibung
BenchChem offers high-quality 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN4/c25-17-9-11-20(12-10-17)30-14-21(16-5-2-1-3-6-16)22-23(27-15-28-24(22)30)29-19-8-4-7-18(26)13-19/h1-15H,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIOKDUTLRBFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolo[2,3-d]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrrolo[2,3-d]pyrimidine core with specific substitutions that influence its biological properties.
The biological activity of 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine primarily involves its role as an ATP-competitive inhibitor of several kinases, particularly those involved in the PI3K-AKT-mTOR signaling pathway . This pathway is crucial for cell proliferation and survival, making it a prime target for cancer therapeutics.
Key Mechanisms:
- Inhibition of PKB (AKT) : The compound shows potent inhibition against PKB, which is often overexpressed in various cancers. In vitro studies indicate that it can modulate downstream signaling pathways that affect cell growth and apoptosis .
- Selectivity : It has been reported to exhibit selectivity for PKB over other kinases such as PKA, providing a therapeutic window that may reduce off-target effects .
Biological Activity Data
Numerous studies have evaluated the biological activity of this compound through various assays and models. Below are summarized findings from selected studies:
Case Studies
- Xenograft Models : In a study involving human tumor xenografts in nude mice, treatment with the compound resulted in a marked decrease in tumor size compared to controls. This suggests potential efficacy in solid tumors commonly expressing activated PKB .
- Pharmacokinetics : Research indicates that modifications to the compound's structure can enhance its bioavailability and metabolic stability, which are critical for effective therapeutic use .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. For instance, some derivatives demonstrated up to 100-fold potency compared to standard treatments in inhibiting tumor growth and metastasis in animal models .
Targeting Multiple Pathways
The versatility of 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine makes it a candidate for targeting multiple signaling pathways involved in cancer progression. Its structural features allow for potential modifications that could enhance its efficacy against various cancer types by inhibiting different RTKs .
Potential in Other Therapeutic Areas
Beyond oncology, there is growing interest in exploring the applications of this compound in other therapeutic areas such as neurodegenerative diseases and inflammatory conditions. The ability to modulate biological pathways through targeted inhibition positions these compounds as promising candidates for further research .
Case Study 1: VEGFR-2 Inhibition
A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit VEGFR-2. Among them, the compound with a similar structure to 7-(4-bromophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was found to be significantly more potent than traditional inhibitors like semaxanib. This highlights the potential of this class of compounds in developing new antiangiogenic therapies .
Case Study 2: Antitumor Efficacy
In vivo studies demonstrated that certain derivatives effectively reduced tumor size and inhibited angiogenesis in melanoma models. The results indicated that structural modifications could lead to improved therapeutic profiles, suggesting a pathway for optimizing drug design based on this scaffold .
Q & A
Q. Tables for Key Data
| Property | Method | Typical Result | Reference ID |
|---|---|---|---|
| Synthetic Yield | Nucleophilic substitution | 64–77% (after optimization) | |
| HPLC Purity | Reverse-phase C18 column | >99% (λ = 254 nm) | |
| Crystal System | SCXRD | Monoclinic, space group P2/c | |
| Kinase Inhibition (IC) | EGFR assay | 12–28 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
